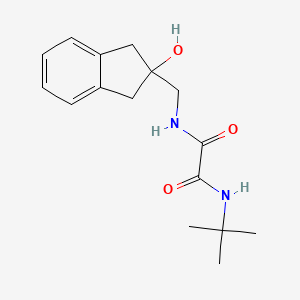

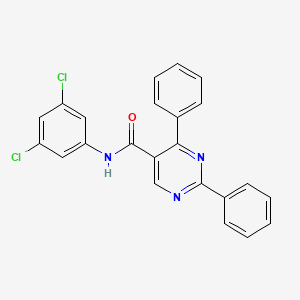

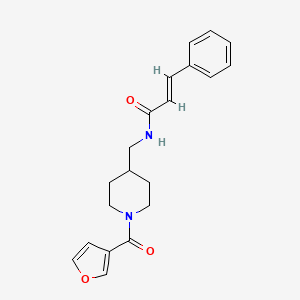

2-Phenyl-3-(pyridin-3-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Phenyl-3-(pyridin-3-yl)propanoic acid” is a complex organic compound. It is related to 3-Pyridinepropionic acid, which is commonly used as a ligand to make coordination polymers . The crystal structure of 3-pyridinepropionic acid (3-(pyridin-3-yl) propionic acid) has been investigated .

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For example, acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions can lead to the formation of the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reaction .Scientific Research Applications

Scientific Field

Coordination Chemistry Application Summary: In coordination chemistry, 2-Phenyl-3-(pyridin-3-yl)propanoic acid is utilized as a ligand to synthesize coordination polymers. These polymers have potential applications in catalysis, gas storage, and molecular recognition. Methods of Application:

- Polymerization: Hydrothermal synthesis is employed to create coordination polymers such as [Zn(PPA)₂(H₂O)₂]ₙ and [Cd(PPA)₂]ₙ. Results Summary: The resulting coordination polymers exhibit unique structural properties and potential for further functionalization .

Scientific Field

Medicinal Chemistry Application Summary: This compound serves as a precursor in the synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives, which have shown promise in in vitro cytotoxic evaluations for cancer treatment. Methods of Application:

- Evaluation: The cytotoxicity of these derivatives is assessed using spectroscopic and analytical techniques. Results Summary: The synthesized compounds exhibit moderate yields and potential anticancer properties, as indicated by preliminary in vitro studies .

Scientific Field

Organic Synthesis Application Summary: 2-Phenyl-3-(pyridin-3-yl)propanoic acid is used in the synthesis of complex organic molecules, including indole derivatives with biological activity. Methods of Application:

- Analysis: The final products are analyzed using NMR and mass spectrometry. Results Summary: The resulting indole derivatives demonstrate a range of biological activities, including antitubercular properties .

Scientific Field

Material Science Application Summary: The acid is explored for its role in the development of advanced materials with specific electronic or photonic properties. Methods of Application:

Scientific Field

Environmental Chemistry Application Summary: The compound is investigated for its ability to bind heavy metals, aiding in the removal of these contaminants from the environment. Methods of Application:

Scientific Field

Analytical Chemistry Application Summary: This acid is used as a reagent in analytical procedures to detect and quantify biological or chemical substances. Methods of Application:

Scientific Field

Material Chemistry Application Summary: This compound is used to enhance the fluorescence in sol-gels, particularly when chelating rare-earth ions like Eu³⁺ and Tb³⁺. Methods of Application:

- Fluorescence Measurement: The enhanced fluorescence is measured using spectroscopic methods. Results Summary: The presence of the acid in the sol-gel leads to a noticeable increase in fluorescence, which is beneficial for creating sensitive detection materials .

Scientific Field

Organic Chemistry Application Summary: The acid is involved in the synthesis of heterocyclic compounds, such as dihydropyrimidine-2,4(1H,3H)-dione derivatives, which have a wide range of biological applications. Methods of Application:

- Characterization: The compounds are characterized using NMR, mass spectrometry, and other analytical techniques. Results Summary: The synthesized heterocyclic compounds show potential as anticancer, anti-inflammatory, and antiviral agents, among others .

Scientific Field

Advanced Material Science Application Summary: 2-Phenyl-3-(pyridin-3-yl)propanoic acid is explored for its role in the development of advanced materials with specific electronic or photonic properties. Methods of Application:

Safety And Hazards

properties

IUPAC Name |

2-phenyl-3-pyridin-3-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)13(12-6-2-1-3-7-12)9-11-5-4-8-15-10-11/h1-8,10,13H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBSTYAXJVFMOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CN=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3-(pyridin-3-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)

![Cyclopropyl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2852754.png)

![2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2852755.png)

![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2852757.png)

![Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2852759.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide](/img/structure/B2852767.png)